molecular formula C23H18BrN3O3 B302868 5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

カタログ番号 B302868
分子量: 464.3 g/mol
InChIキー: XBSXMQPTNCMCAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPO-27 and has been synthesized through various methods.

作用機序

The mechanism of action of BPO-27 is not fully understood, but it has been suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BPO-27 has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to have minimal toxicity in vitro and in vivo, making it a potential candidate for further development as an anticancer agent. It has also been found to exhibit good pharmacokinetic properties, such as good solubility and stability, making it a potential candidate for further development as a drug.

実験室実験の利点と制限

BPO-27 has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good pharmacokinetic properties. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.

将来の方向性

There are several future directions for the research and development of BPO-27. These include the optimization of its synthesis method to improve its yield and purity, the investigation of its mechanism of action to better understand its anticancer activity, and the development of new formulations to improve its solubility and stability. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

合成法

BPO-27 has been synthesized through various methods, including the reaction of 5-bromo-2-ethoxybenzoic acid with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Another common method involves the reaction of 5-bromo-2-ethoxybenzoyl chloride with 4-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base, such as triethylamine. These methods have been reported to yield BPO-27 in good to excellent yields.

科学的研究の応用

BPO-27 has been found to have potential applications in various research fields. Its most significant application is in the field of cancer research, where it has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

特性

製品名

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

分子式

C23H18BrN3O3

分子量

464.3 g/mol

IUPAC名

5-bromo-2-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H18BrN3O3/c1-2-29-20-13-10-17(24)14-19(20)21(28)25-18-11-8-16(9-12-18)23-27-26-22(30-23)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,25,28)

InChIキー

XBSXMQPTNCMCAA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

正規SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。